molecular formula C12H19N3 B1490419 6-(2-Cyclohexylethyl)pyrimidin-4-amine CAS No. 2091269-94-0

6-(2-Cyclohexylethyl)pyrimidin-4-amine

Cat. No. B1490419
CAS RN: 2091269-94-0
M. Wt: 205.3 g/mol
InChI Key: UYIBBZOUPSRLIR-UHFFFAOYSA-N
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Description

6-(2-Cyclohexylethyl)pyrimidin-4-amine (CEPA) is an organic compound belonging to the pyrimidine family. It is a cyclic amine, containing five-membered rings of two nitrogen atoms and three carbon atoms. It is a colorless, odorless and hygroscopic solid with a melting point of 96-97°C. CEPA has been widely studied due to its potential applications in pharmaceuticals, agrochemicals, and other fields. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including drugs and other organic compounds.

Scientific Research Applications

Facile Construction of Substituted Pyrimidines

Researchers have explored the synthesis of various substituted pyrimidines, demonstrating their potential in creating diverse heterocyclic compounds. For instance, Hamama et al. (2012) outlined methods for constructing substituted pyrimido[4,5-d]pyrimidones, highlighting the versatility of pyrimidine derivatives in synthetic chemistry (Hamama et al., 2012).

Synthesis and Biological Activity

Studies on the reactions of pyrimidines with amines and thiols have been investigated to produce compounds with potential regio- and stereoselective properties, useful in developing pharmaceuticals (Čikotienė et al., 2007). Additionally, the synthesis of pyrimidine-linked heterocyclics has been explored for their insecticidal and antibacterial potential, demonstrating the significance of these compounds in creating bioactive agents (Deohate & Palaspagar, 2020).

Advanced Synthetic Techniques

Research has also focused on advanced synthetic techniques, such as microwave irradiative cyclocondensation, to efficiently produce pyrimidine derivatives. These methods not only streamline the synthesis process but also open up new avenues for the development of compounds with varied applications (Deohate & Palaspagar, 2020).

Antifungal and Antimicrobial Applications

Pyrimidine derivatives have been studied for their antifungal effects against important types of fungi, indicating their potential as antifungal agents. Such studies are crucial for developing new treatments for fungal infections (Jafar et al., 2017).

Biochemical Analysis

Biochemical Properties

6-(2-Cyclohexylethyl)pyrimidin-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. This interaction is significant for maintaining genome integrity . Additionally, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is an appealing target for cancer treatment . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to exert cytotoxic effects on cancer cell lines such as MCF-7, HCT-116, and HepG-2 . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activity of CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . These effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of enzymes such as PLK4 and CDK2 . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties indicate that the compound is relatively stable and does not degrade quickly. Long-term effects on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects such as inhibition of tumor growth and modulation of signaling pathways . At higher dosages, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells . These interactions can influence the compound’s bioavailability and therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

properties

IUPAC Name

6-(2-cyclohexylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIBBZOUPSRLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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